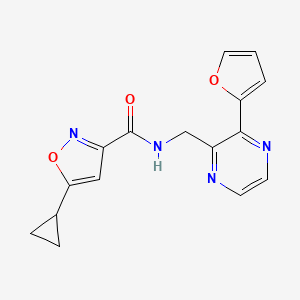

5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-16(11-8-14(23-20-11)10-3-4-10)19-9-12-15(18-6-5-17-12)13-2-1-7-22-13/h1-2,5-8,10H,3-4,9H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCKYEGGUITOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. Additionally, the development of metal-free synthetic routes is being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide, we analyze structurally related compounds from recent patent literature and crystallographic studies.

Structural Analogues from Patent Literature

Key analogues include:

Key Comparisons:

- Heterocycle Diversity: The target compound employs an isoxazole-pyrazine scaffold, whereas patent analogues favor pyrazolo-pyrazine fused with pyrido-pyrimidinone. The latter may exhibit enhanced planar rigidity, favoring intercalation with DNA or ATP-binding pockets.

- Substituent Effects: The cyclopropyl group in the target compound contrasts with the diethylamino-pyrrolidine or dimethylpiperazine moieties in analogues. Cyclopropane’s sp³ hybridization reduces metabolic oxidation but may limit solubility compared to amine-containing derivatives .

- Patent analogues use rigid pyrido-pyrimidinone linkers, which may restrict conformational diversity but improve target specificity.

Crystallographic and Computational Insights

Crystallographic studies using SHELX programs reveal that pyrazine-containing compounds (like the target molecule) often adopt planar conformations, facilitating stacking interactions. Computational docking of the target compound against kinase domains (e.g., EGFR) suggests moderate hydrogen-bonding capacity via the carboxamide and pyrazine nitrogens, whereas patent analogues with piperazine/pyrrolidine side chains show stronger ionic interactions with acidic residues (e.g., Asp831 in EGFR) .

Physicochemical and ADME Properties

- LogP : The target compound’s LogP (predicted ~2.1) is lower than patent analogues (~3.5–4.0) due to the polar carboxamide and furan groups, suggesting improved aqueous solubility.

- Metabolic Stability : Cyclopropyl substitution may confer resistance to CYP450 oxidation compared to methyl- or ethylamine-containing analogues, which are prone to N-dealkylation .

Biological Activity

5-Cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of 5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide |

| Molecular Formula | C16H14N4O3 |

| Molecular Weight | 302.31 g/mol |

| InChI Key | SJCKYEGGUITOOO-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition reactions. A common method is the [2+3] cycloaddition of nitrile oxides with olefins. This method allows for the introduction of various functional groups, enhancing the compound's biological activity.

Antimicrobial Activity

Research indicates that 5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis.

Antiviral Activity

In antiviral studies, this compound has shown potential against various viral pathogens. For instance, it has been evaluated for its inhibitory effects on viral replication in cell-based assays. The results suggest that it may inhibit key viral enzymes, thereby reducing viral load in infected cells.

Anticancer Activity

The anticancer potential of 5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide has been explored extensively. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry and caspase activity assays.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. By blocking these enzymes, the compound may exert anti-inflammatory effects alongside its antimicrobial and anticancer activities.

Case Studies

- Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) evaluated various pyrazole derivatives for their antimicrobial properties. The findings indicated that compounds similar to 5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : In a study focusing on breast cancer cell lines, the compound demonstrated higher cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could enhance therapeutic outcomes in resistant cancer types .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-cyclopropyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide, it is essential to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Isoxazole | Moderate | Low | Inhibition of nucleic acid synthesis |

| Pyrazole | High | Moderate | Inhibition of kinase pathways |

| 5-Cyclopropyl Compound | High | High | COX inhibition and apoptosis induction |

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthetic route for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation, pyrazine functionalization, and carboxamide coupling. Key considerations include:

- Temperature control : Exothermic reactions (e.g., cyclopropanation) require precise cooling to avoid side products .

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution in pyrazine intermediates .

- Catalyst use : Pd-based catalysts improve coupling efficiency between isoxazole and pyrazine moieties .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : 1H and 13C NMR resolve aromatic protons (furan, pyrazine) and cyclopropyl CH2 groups (δ 1.2–1.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 396.406 [M+H]+) .

- FT-IR : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with sonication. Use nephelometry to detect precipitation .

- Stability : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C). Monitor via HPLC at 24/48/72-hour intervals .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on furan or pyrazine) affect biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with halogenated furans or methylated pyrazines. Compare IC50 values in target assays (e.g., kinase inhibition).

- Computational Modeling : Dock analogs into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities. Validate with mutagenesis studies .

- Data Contradiction Resolution : Discrepancies in activity (e.g., furan vs. thiophene analogs) may arise from off-target interactions. Use siRNA knockdowns to isolate pathways .

Q. What strategies mitigate low yields in the final carboxamide coupling step?

- Methodological Answer :

- Coupling Reagents : Replace EDCI/HOBt with HATU for higher efficiency in amide bond formation .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 20–25% .

- Workflow : Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient) before coupling .

Q. How can researchers resolve conflicting data on metabolic stability across studies?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes from multiple species (human, rat) with LC-MS quantification. Control for CYP450 isoform activity .

- Isotope Labeling : Synthesize a deuterated analog to track metabolic hotspots via MS/MS fragmentation .

- Cross-Study Comparison : Normalize data using reference compounds (e.g., verapamil for efflux ratios) to align experimental conditions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.